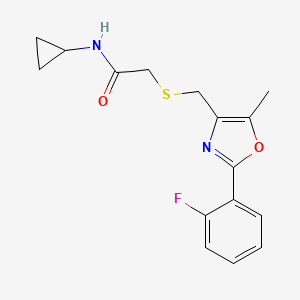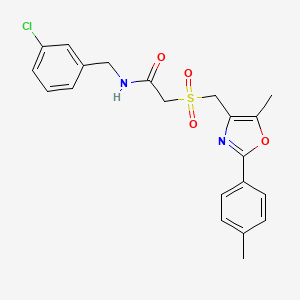![molecular formula C21H28N2O2S B10816345 N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide](/img/structure/B10816345.png)
N-(2-methylcyclohexyl)-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of WAY-332000 may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: WAY-332000 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or amines, and substitution may yield various derivatives with different functional groups .
Scientific Research Applications
WAY-332000 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of WAY-332000 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
WAY-332000 can be compared with other similar compounds based on its structure, properties, and applications. Some similar compounds include:
- 2-(((5-Methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-N-(2-methylcyclohexyl)acetamide
- N-(2-methylcyclohexyl)-2-(((5-methyl-2-(3-methylphenyl)-4-oxazolyl)methyl)thio)acetamide
These compounds share similar structural features and may exhibit comparable chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O2S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-14-7-6-9-17(11-14)21-23-19(16(3)25-21)12-26-13-20(24)22-18-10-5-4-8-15(18)2/h6-7,9,11,15,18H,4-5,8,10,12-13H2,1-3H3,(H,22,24) |
InChI Key |
ZSCFAMFDOQPAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)CSCC2=C(OC(=N2)C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)
![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816278.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanesulfinyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B10816279.png)

![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10816283.png)

![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B10816306.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10816314.png)
![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816318.png)

![N-Cyclopentyl-2-{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B10816330.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B10816331.png)
![2-({[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816337.png)
![N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816342.png)
